1-Azido-4-ethylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-azido-4-ethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-7-3-5-8(6-4-7)10-11-9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNVPEYWUNMHOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Azido 4 Ethylbenzene Derivatives
Strategies for Azide (B81097) Group Introduction onto the Ethylbenzene (B125841) Core
The introduction of an azide group onto the ethylbenzene aromatic core can be accomplished through several key synthetic strategies. The choice of method often depends on the availability of starting materials, desired purity, and scalability.
The most traditional and widely used method for synthesizing aryl azides is the diazotization of a primary aromatic amine, followed by substitution with an azide salt. ingentaconnect.comresearchgate.net In the context of 1-azido-4-ethylbenzene, the synthesis commences with 4-ethylaniline.
The process involves two main steps:
Diazotization: 4-Ethylaniline is treated with a nitrosating agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). jove.comjove.com This reaction is conducted at low temperatures (0–5 °C) to form the corresponding 4-ethylbenzenediazonium salt. This intermediate is generally unstable and is used immediately in the next step. jove.comresearchgate.net
Azidation: The freshly prepared diazonium salt solution is then treated with an azide source, most commonly sodium azide (NaN₃), to displace the diazonium group (-N₂⁺) and yield this compound. mdpi.comresearchgate.net
More recent advancements have led to the development of one-pot procedures using more stable diazonium intermediates, such as arenediazonium tosylates. These can be generated from an aromatic amine using sodium nitrite in the presence of p-toluenesulfonic acid (p-TsOH). organic-chemistry.org These tosylate salts are often more thermally stable and can be isolated before reacting with sodium azide, leading to cleaner reactions and higher yields. organic-chemistry.org
An alternative strategy for forming aryl azides is through nucleophilic aromatic substitution (SNAr). mdpi.commasterorganicchemistry.com This method involves the displacement of a good leaving group, such as a halide, from an aromatic ring by the azide ion. However, for this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho or para positions to the leaving group. researchgate.netresearchgate.net
In the case of the ethylbenzene core, the ethyl group is electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct substitution on a precursor like 1-halo-4-ethylbenzene is generally not feasible under standard SNAr conditions. This approach would only become viable if the ethylbenzene ring were additionally substituted with a potent electron-withdrawing group.
Many synthetic protocols for this compound are inherently metal-free, which is advantageous for avoiding metal contamination in the final product. rsc.orgbohrium.com
Diazotization-Azidation: The classical diazotization-azidation sequence using reagents like NaNO₂, HCl, and NaN₃ does not require a metal catalyst. organic-chemistry.orgingentaconnect.com Similarly, the improved method involving arenediazonium tosylates is also a metal-free process. organic-chemistry.orgtpu.ru
Neutral Diazotization: A particularly mild, metal-free route involves the use of an alkyl nitrite, such as tert-butyl nitrite (t-BuONO), and moist sodium azide in a solvent like tert-butanol. organic-chemistry.org This method proceeds under neutral conditions, avoiding the strong acids or bases required in other protocols, which enhances its compatibility with sensitive functional groups. organic-chemistry.org
Thermal Cycloaddition: While not a direct synthesis of this compound itself, metal-free thermal cycloaddition reactions between aryl azides and alkenes highlight the robust nature of these compounds in syntheses that avoid metallic reagents. rsc.orgrsc.org
Functional Group Compatibility in this compound Synthesis
The compatibility of various functional groups with the synthetic conditions is a critical consideration. The harsh acidic environment and low temperatures of classical diazotization can be detrimental to certain sensitive groups. However, modern methods offer much broader tolerance.
The neutral diazotization method using t-BuONO is compatible with both acid- and base-sensitive functionalities. organic-chemistry.org Research has shown that anilines bearing either electron-donating or electron-withdrawing groups can be smoothly converted to their corresponding azides in good to excellent yields. organic-chemistry.org While the electronic nature of substituents can influence reaction rates and yields, the methods are generally robust. scielo.br A visible-light-induced azide reduction method has demonstrated compatibility with a wide array of functional groups including alcohols, aldehydes, alkenes, alkynes, and alkyl halides, indicating the stability of the azide moiety itself under various conditions. nih.gov
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
Optimizing reaction parameters is crucial for maximizing the yield of this compound while minimizing the formation of byproducts, such as phenols, which can arise from the reaction of the diazonium intermediate with water. researchgate.net Key variables include the choice of reagents, solvent, temperature, and reaction time.
Research into the synthesis of various aryl azides provides insight into optimizing these conditions. For instance, the use of arenediazonium tosylates in a one-pot synthesis from aromatic amines allows the reaction to proceed at room temperature in water, simplifying the procedure and often leading to quantitative yields of the aryl azide without the need for further purification. organic-chemistry.org The choice of solvent can also be critical; studies on related reactions have shown that switching from non-polar to more polar solvents can significantly impact product formation and yield. researchgate.net
The following table summarizes various optimized conditions for the synthesis of aryl azides from anilines, which are applicable to the synthesis of this compound.
| Method | Starting Material | Reagents | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Classical Diazotization | Aromatic Amine | NaNO₂, HCl, then NaN₃ | Water/Acid | 0-5 °C | 69-90% | researchgate.net |
| Arenediazonium Tosylate (One-Pot) | Aromatic Amine | NaNO₂, p-TsOH, NaN₃ | Water | Room Temp. | >90% | organic-chemistry.org |
| Neutral Diazotization | Aromatic Amine | t-BuONO, moist NaN₃ | t-BuOH | Room Temp. | 85-95% | organic-chemistry.org |
| Diazonium Silica Sulfates | Aromatic Amine | NaNO₂, Silica Sulfuric Acid, then NaN₃ | Water | Room Temp., 10-15 min | 65-90% | researchgate.net |
Mechanistic Pathways and Reactivity of 1 Azido 4 Ethylbenzene
Thermal Decomposition Mechanisms
The application of heat to 1-azido-4-ethylbenzene initiates a cascade of reactions, the nature of which is profoundly influenced by the molecular structure and reaction conditions.
Unimolecular Dissociation to Nitrenes and Nitrogen Extrusion
The primary event in the thermal decomposition of aryl azides is the extrusion of molecular nitrogen (N₂), a highly stable and entropically favored leaving group. chemistrysteps.com This process leads to the formation of a highly reactive intermediate known as a nitrene. rsc.orgwikipedia.org In the case of this compound, thermolysis results in the formation of 4-ethylphenylnitrene. This unimolecular dissociation is a key step that opens the door to various subsequent reactions. rsc.org The generation of the nitrene is often the rate-determining step in the thermal decomposition process. rsc.org
Examination of Competing Thermal Rearrangements (e.g., Curtius-like)
While nitrene formation is a dominant pathway, competing rearrangements can also occur. The Curtius rearrangement, for instance, involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgnih.govnih.gov Although the Curtius rearrangement specifically applies to acyl azides, analogous rearrangements can be considered in other azide systems. Research indicates that the thermal decomposition of many azides is a concerted process, where the migration of a group occurs simultaneously with the loss of nitrogen gas, avoiding a discrete nitrene intermediate. wikipedia.org However, for some azides, particularly those with rigid structures, a stepwise mechanism through a nitrene intermediate is proposed. researchgate.net In the context of aryl azides like this compound, the primary thermal pathway is generally considered to be nitrene formation rather than a direct Curtius-like rearrangement to an isocyanate, though the subsequent reactions of the nitrene can lead to products that might also be accessible through other rearrangement pathways. rsc.org
Influence of Aromatic Ring Substituents on Thermal Stability and Decomposition Kinetics
The nature of the substituent on the aromatic ring significantly impacts the thermal stability and decomposition kinetics of aryl azides. Electron-donating groups, such as the ethyl group in this compound, are generally found to decrease the thermal stability of the azide. acs.orgnih.gov This is because electron-donating groups can stabilize the transition state leading to nitrene formation. ethz.ch Conversely, electron-withdrawing groups tend to increase the thermal stability. acs.orgnih.gov
Studies on various substituted phenyl diazoacetates have shown a correlation between thermal stability and Hammett substitution constants. acs.orgnih.gov This suggests that the electronic effects of substituents play a crucial role in the kinetics of decomposition. For aryl azides, π-donating substituents in the para position are hypothesized to influence the activation barrier for nitrene formation and stabilize the resulting nitrene. ethz.ch The interplay between π-donation and electronegativity can lead to a destabilization of the azide group, resulting in a lower activation barrier for decomposition. ethz.ch
Table 1: Effect of Substituents on the Thermal Decomposition of Aryl Azides
| Substituent | Position | Electronic Effect | Effect on Thermal Stability | Reference |
|---|---|---|---|---|
| Ethyl (-CH₂CH₃) | para | Electron-donating | Decreases stability | acs.orgnih.gov |
| Nitro (-NO₂) | para | Electron-withdrawing | Increases stability | acs.orgnih.gov |
| Methoxy (-OCH₃) | para | Electron-donating | Decreases stability | acs.orgnih.gov |
| Chlorine (-Cl) | para | Electron-withdrawing (inductive), Electron-donating (resonance) | Similar to bromine | acs.orgnih.gov |
| Bromine (-Br) | para | Electron-withdrawing (inductive), Electron-donating (resonance) | Similar to chlorine | acs.orgnih.gov |
Photochemical Transformations and Reactive Intermediates
Photolysis provides an alternative pathway to generate reactive intermediates from this compound, often leading to different products than thermal decomposition.
Generation and Dynamics of Singlet Nitrene Intermediates from this compound
Upon absorption of light, this compound can undergo photolysis, leading to the extrusion of nitrogen and the formation of 4-ethylphenylnitrene in an excited singlet state. wikipedia.orgrsc.org Singlet nitrenes are highly reactive species that can undergo a variety of transformations. wikipedia.orgrsc.org
One of the major pathways for singlet aryl nitrenes is ring expansion to form didehydroazepines. rsc.orgrsc.org This has been observed in the matrix photolysis of various 3- and 4-substituted phenyl azides, where the resulting didehydroazepines exhibit characteristic intense infrared absorptions. rsc.orgrsc.org The formation of these seven-membered ring structures appears to be a general pathway, not significantly inhibited by either electron-donating or electron-withdrawing substituents. rsc.org In the presence of nucleophiles, these intermediates can lead to the formation of azepine derivatives. rsc.org The singlet nitrene can also exist in equilibrium with other reactive species like benzazirine. rsc.org
Formation and Reactivity of Triplet Nitrene Intermediates
The initially formed singlet nitrene can undergo intersystem crossing to the more stable triplet ground state. wikipedia.orgrsc.org Alternatively, triplet nitrenes can be formed directly through sensitized photolysis. wikipedia.orgnih.gov Triplet nitrenes have a different reactivity profile compared to their singlet counterparts. wikipedia.orgrsc.org
Triplet nitrenes are generally less reactive in concerted reactions and often behave like diradicals. josorge.com Their typical reactions include hydrogen atom abstraction from the solvent or other molecules to form primary amines (e.g., 4-ethylaniline) or dimerization to form azo compounds. rsc.org The triplet state is thermodynamically more stable but reacts in a stepwise manner. wikipedia.org The formation of triplet nitrenes can be detected and characterized using techniques like electron spin resonance (ESR) and UV-vis spectroscopy. josorge.com The photolysis of α-azido acetophenone (B1666503) derivatives has allowed for the direct detection of triplet alkyl nitrenes in solution, which exhibit absorption around 300 nm. nih.gov
Table 2: Comparison of Singlet and Triplet Nitrene Reactivity
| Characteristic | Singlet Nitrene | Triplet Nitrene | Reference |
|---|---|---|---|
| Electronic State | Excited State | Ground State | wikipedia.orgrsc.org |
| Formation | Direct photolysis | Intersystem crossing from singlet or sensitized photolysis | wikipedia.orgrsc.orgnih.gov |
| Reactivity | Concerted reactions, ring expansion, insertion | Stepwise radical-like reactions, hydrogen abstraction, dimerization | wikipedia.orgrsc.org |
| Typical Products from Aryl Nitrenes | Didehydroazepines, azepines | Primary amines, azo compounds | rsc.org |
Rearrangement Pathways: Azirine and Ketenimine Formation
The photolysis of aryl azides like this compound is a well-documented process that generates a highly reactive singlet aryl nitrene intermediate. beilstein-journals.org This primary photochemical step involves the expulsion of a molecule of nitrogen. Following its formation, the singlet nitrene can undergo several transformations.
A principal rearrangement pathway involves ring expansion. The singlet aryl nitrene can cyclize to form a bicyclic 2H-azirine intermediate. beilstein-journals.org This azirine is typically unstable and rearranges further to a seven-membered ring didehydroazepine intermediate. beilstein-journals.org In the presence of various nucleophiles, this didehydroazepine can be trapped to yield substituted azepine derivatives. beilstein-journals.org The most commonly observed reaction mode for many phenyl azides is the ring expansion of the photochemically generated nitrene to form ketenimines via azirines, which then react swiftly with a wide array of nucleophiles. nih.gov
Protonation to Nitrenium Ions under Photoirradiation
Under certain conditions, particularly in protic solvents or acidic media, the photochemically generated nitrene from an aryl azide can be protonated to form a reactive nitrenium ion. nih.govlew.ro While this pathway is most prominent for aryl azides bearing powerful electron-donating substituents (like an amino group), the electron-donating nature of the ethyl group in this compound can also facilitate this process. nih.gov
The photolysis initially produces a singlet nitrene, which is a basic species. nih.gov This nitrene can rapidly abstract a proton from the surrounding medium (e.g., alcohols, amine salts) to generate the corresponding arylnitrenium ion. nih.govlew.ro In some systems, this protonation is extremely fast. nih.gov The resulting nitrenium ion is an electrophilic species that can be trapped by nucleophiles, leading to the formation of cross-linked products. nih.gov The stability and subsequent reactivity of the nitrenium ion are influenced by the substituents on the aromatic ring. nih.govnih.gov
Solvent Effects on Photochemical Reaction Outcomes
The solvent plays a critical role in directing the outcome of the photochemical reactions of aryl azides. kit.edu The choice of solvent can influence reaction rates, product distribution, and the dominant mechanistic pathway by affecting the stability of intermediates like nitrenes and nitrenium ions.
Research on related aryl azides has demonstrated a clear dependence of reaction conversion and product yields on the solvent system. For instance, in the photolysis of an aryl azide to form 3H-azepinones, a study found that a mixture of THF and water was effective, but altering the solvent to acetonitrile (B52724) resulted in decreased conversion. d-nb.info Other polar, aprotic solvents like DME and 1,4-dioxane (B91453) showed conversions similar to THF. d-nb.info Further studies on the photolysis of ortho- and para-substituted aryl azides found that the best results for preparing 2-arylamino-substituted azepines were achieved in 1,4-dioxane for ortho-substituted azides and in ethanol (B145695) for para-substituted azides. researchgate.net This highlights the nuanced role of the solvent in mediating the reactivity of photogenerated intermediates.
Table 1: Effect of Solvent on Photochemical Conversion of a Model Aryl Azide Data adapted from studies on aryl azide photolysis. d-nb.info
| Solvent System (v/v) | Residence Time (min) | Conversion (%) |
|---|---|---|
| THF/H₂O (4:3) | 30 | 62 |
| Acetonitrile/H₂O | 30 | 22 |
| DME/H₂O | 30 | ~60 |
| 1,4-Dioxane/H₂O | 30 | ~60 |
Reactions with Nucleophiles
This compound readily engages in reactions with various nucleophiles, leading to a range of important chemical transformations.
Staudinger Reaction and Related Phosphine-Mediated Transformations
The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines, a transformation for which this compound is a suitable substrate. mdpi.comorganic-chemistry.org The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618), as the reducing agent. mdpi.com
The mechanism proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide group. wikipedia.org This addition forms a phosphazide (B1677712) intermediate, which is generally unstable and loses diatomic nitrogen (N₂) to yield an iminophosphorane (also known as an aza-ylide). wikipedia.orgmdpi.com Subsequent hydrolysis of the iminophosphorane in the presence of water produces the corresponding primary amine (4-ethylaniline) and a phosphine oxide (e.g., triphenylphosphine oxide) as a stable byproduct. wikipedia.orgmdpi.com
Beyond simple reduction, phosphine-mediated reactions of azides have been developed for other transformations. For example, the intramolecular aza-Wittig reaction, which follows the initial Staudinger reaction, can be used to synthesize cyclic imines from appropriately substituted azides. mdpi.com Other specialized phosphine reagents have been designed to accelerate the reduction of aryl azides, even under anhydrous conditions. mdpi.comnih.gov
Base-Catalyzed Cycloaddition Reactions (e.g., Azide-Enolate)
This compound can participate in [3+2] cycloaddition reactions with various dipolarophiles. A key example is the base-catalyzed reaction with enolates, known as the azide-enolate cycloaddition. nih.gov This reaction provides a pathway to nitrogen-containing heterocycles, most notably 1,2,3-triazoles. rsc.orgacs.org
In this process, a base is used to generate an enolate from a ketone, ester, or amide. The enolate then acts as the nucleophile, attacking the terminal nitrogen of the azide. The subsequent cyclization and rearrangement of the resulting intermediates lead to the formation of the heterocyclic product. nih.gov Investigations into the cycloadditions of ester or amide enolates with vinyl azides have identified key triazoline intermediates that determine the final product. nih.gov These organocatalyzed, metal-free click reactions are valued for their potential to rapidly construct diverse molecular frameworks. rsc.orgacs.org
Hydrosulfide-Mediated Reduction Mechanisms
Aryl azides, including this compound, can be selectively reduced to their corresponding amines by hydrosulfide. This reaction is particularly relevant in the design of fluorescent probes for hydrogen sulfide (B99878) (H₂S) detection. nih.govacs.orgnih.gov
Table 2: Kinetic Parameters for Hydrosulfide-Mediated Reduction of a Model Aryl Azide Data from combined experimental and computational investigations on aryl azide reduction. nih.govacs.orgnih.gov
| Parameter | Value |
|---|---|
| Reaction Order (Azide) | 1 |
| Reaction Order (HS⁻) | 1 |
| ΔH‡ (kcal/mol) | 13.8(5) |
| ΔS‡ (eu) | -14(2) |
Transition Metal-Catalyzed Reactivity
This compound serves as a valuable precursor for the generation of nitrene intermediates in transition metal-catalyzed reactions. These reactions are pivotal for forming new carbon-nitrogen bonds, offering efficient pathways to complex nitrogen-containing molecules.
The direct amination of C-H bonds is a powerful strategy for synthesizing aniline (B41778) compounds without relying on pre-functionalized starting materials like aryl halides. acs.orgnih.gov Transition metal catalysts, particularly those based on rhodium, have proven effective in facilitating this transformation using aryl azides such as this compound as the nitrogen source. acs.orgnih.govacs.org The general mechanism involves the catalytic generation of a metal-nitrenoid species from the azide, which then inserts into a C-H bond. rsc.org
Rhodium(II) dicarboxylate complexes are notable catalysts for intramolecular C-H bond amination, effectively converting both electron-rich and electron-poor aryl azides into the corresponding amine products. acs.orgnih.gov The reactivity of the aryl azide can be influenced by the electronic nature of its substituents. For instance, more electron-rich aryl azides can exhibit increased reactivity, which may be due to more favorable coordination to the rhodium catalyst or accelerated dinitrogen extrusion from the resulting metal-azide complex. nih.gov
In intermolecular C-H amination, dirhodium(II) tetracarboxylate catalysts have been successfully employed with sulfonyl azides under mild conditions. rsc.org The reaction of this compound with various substrates in the presence of an iron(III) catalyst has also been shown to produce the corresponding aminated products in high yields. hku.hk
The scope of these catalytic C-H amination reactions is broad, encompassing the functionalization of benzylic, tertiary, and even secondary C-H bonds. acs.org Engineered enzymes, such as cytochrome P411s, have also demonstrated the ability to catalyze the intermolecular C-H amination of substrates like 4-ethylanisole (B128215) using tosyl azide as the nitrene source. nih.gov
Below is a table summarizing the yields of C-H amination products obtained from reactions involving aryl azides and various catalysts.
| Catalyst | Substrate | Azide | Product Yield (%) | Reference |
| [FeIII(TF4DMAP)Cl] | Ethylbenzene (B125841) | 3,5-bis(trifluoromethyl)phenyl azide | 91 | hku.hk |
| [FeIII(TF4DMAP)Cl] | Ethylbenzene | 4-methoxyphenyl azide | 84 | hku.hk |
| [FeIII(TF4DMAP)Cl] | Ethylbenzene | 4-chlorophenyl azide | 75 | hku.hk |
| [FeIII(TF4DMAP)Cl] | Ethylbenzene | 4-bromophenyl azide | 67 | hku.hk |
| P411BM3 variant P-4 (A82L) | 4-ethylanisole | Tosyl azide | 51 | nih.gov |
The central reactive species in metal-catalyzed C-H amination is the metal-imido (or metal-nitrene) intermediate, formed by the reaction of the catalyst with the azide and the extrusion of dinitrogen. rsc.orgnih.gov The characterization of these transient species is crucial for understanding the reaction mechanism.
In iron-catalyzed systems, the reaction of a di-iron(II) complex with an aryl azide can lead to the formation of either a terminal iron iminyl radical or a bridging di-iron imido complex, both of which have been characterized crystallographically. nih.gov The terminal iron iminyl is described as a high-spin Fe(III) center antiferromagnetically coupled to an iminyl radical. nih.gov The bridging di-iron imido can act as a competent nitrene transfer reagent and is considered a catalytically competent intermediate in C-H amination. nih.gov
The table below presents different proposed intermediates in metal-catalyzed amination reactions.
| Metal | Proposed Intermediate | Mechanistic Pathway | Reference |
| Rhodium | Rh(V)-nitrenoid | Stepwise amido insertion | acs.orgnih.gov |
| Rhodium | Rhodium nitrene | Concerted C-H insertion or stepwise H-atom abstraction/recombination | rsc.orgnih.gov |
| Iron | Terminal Fe(III) iminyl radical | Hydrogen atom abstraction | nih.gov |
| Iron | Bridging di-iron imido | Competent for N-group transfer | nih.gov |
Electrochemical Reactivity Profiles
The electrochemical behavior of aryl azides like this compound provides insights into their oxidative and reductive properties, which can be harnessed for synthetic applications.
The anodic oxidation of aryl azides can lead to the formation of reactive intermediates such as radical cations and carbocations. rhhz.net In the electrochemical C-H tetrazolation of ethylbenzene, the proposed mechanism involves the initial single-electron oxidation of ethylbenzene to its radical cation. rsc.orgnih.gov This is followed by deprotonation to generate a benzyl (B1604629) radical. A second electrochemical oxidation then produces the benzyl carbocation, which is subsequently trapped by a nucleophile. rsc.orgnih.gov
Mechanistic experiments, including Hammett studies, support the buildup of positive charge in the transition state of the rate-limiting step, favoring a radical cation pathway over a direct hydrogen-atom transfer (HAT) process. rsc.org The formation of the benzyl radical from ethylbenzene is more likely to occur through a stepwise electron transfer/proton transfer process rather than a direct HAT by an azido (B1232118) radical. rsc.org
The stability of these radical cation intermediates can be influenced by the reaction medium. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent can facilitate the oxidation of substrates like ethylbenzene by stabilizing the resulting radical cation. rsc.org
The following table summarizes the proposed intermediates in the oxidative electrochemical reactions of ethylbenzene.
| Reaction | Intermediate | Formation Pathway | Reference |
| C-H Tetrazolation | Phenyl radical cation | Single-electron oxidation of ethylbenzene | rsc.orgnih.gov |
| C-H Tetrazolation | Benzyl radical | Deprotonation of phenyl radical cation | rsc.orgnih.gov |
| C-H Tetrazolation | Benzyl carbocation | Second electrochemical oxidation of benzyl radical | rsc.orgnih.gov |
The anodic oxidation of aryl azides themselves can initiate various chemical transformations. A plausible mechanism for the electrochemical oxidation of an aryl azide involves a two-step oxidation to form a benzyl cation, which can then undergo further reactions, such as a Schmidt-type rearrangement to yield an aryl nitrile. rhhz.net
In the context of multicomponent reactions, the azido radical (N₃•) can be generated through the anodic oxidation of an azide source like azidotrimethylsilane (B126382) (TMSN₃). rsc.org This azido radical can then participate in subsequent reactions. Cyclic voltammetry studies have shown that the oxidation potential of TMSN₃ is significantly lower than that of substrates like ethylbenzene, suggesting that the azide is preferentially oxidized under electrochemical conditions. rsc.org
The electrochemical oxidation of aryl azides can also be employed in cyclization reactions to synthesize heterocyclic compounds. For example, the anodic oxidation of aryl azides has been investigated for the synthesis of 3H-indoles. uic.edu
| Reactant | Proposed Mechanism | Product Type | Reference |
| Aryl Azide | Two-step electrochemical oxidation to benzyl cation, followed by Schmidt-type rearrangement | Aryl nitrile | rhhz.net |
| Azidotrimethylsilane (TMSN₃) | Anodic oxidation to azido radical (N₃•) | Reactive intermediate for multicomponent reactions | rsc.org |
| Aryl Azide | Anodic oxidation for cyclization | 3H-Indoles | uic.edu |
Advanced Spectroscopic Characterization and Computational Studies of 1 Azido 4 Ethylbenzene and Its Intermediates
Spectroscopic Probes for Transient Intermediates
The photolysis or thermolysis of 1-azido-4-ethylbenzene leads to the formation of highly reactive, short-lived intermediates, primarily the corresponding 4-ethylphenylnitrene. Detecting and characterizing these transient species requires specialized time-resolved spectroscopic techniques capable of capturing fast processes.
Time-Resolved Infrared (TRIR) Spectroscopy for Nitrene Detection
Time-resolved infrared (TRIR) spectroscopy is a powerful tool for identifying transient species by probing their unique vibrational frequencies. Upon photochemical decomposition of an aryl azide (B81097), a transient nitrene is formed. While direct TRIR studies on this compound are not extensively documented in the provided literature, the behavior of analogous aryl azides provides a strong basis for understanding the expected outcomes. For instance, the photochemistry of 2-naphthoyl azide has been studied using ultrafast time-resolved UV-vis and IR spectroscopy, revealing the intricate steps of its transformation. nih.gov
The process typically involves the disappearance of the strong, characteristic asymmetric stretching vibration of the azide (N₃) group, which for most aryl azides appears in the 2100-2130 cm⁻¹ region. nih.gov Concurrently, new absorption bands corresponding to the transient nitrene intermediate would appear. For a copper nitrenoid complex, changes in the azide stretching frequencies upon coordination to the metal center are observable, indicating azide activation prior to nitrene formation. nih.gov In the case of this compound, photolysis would lead to the formation of 4-ethylphenylnitrene, whose detection would be marked by the emergence of specific vibrational modes associated with the nitrene moiety.
Ultrafast Pump-Probe Spectroscopy for Excited State Dynamics
Ultrafast pump-probe spectroscopy is employed to track the electronic and vibrational dynamics of molecules on femtosecond to picosecond timescales following photoexcitation. nih.gov An initial "pump" pulse excites the molecule, and a time-delayed "probe" pulse monitors the subsequent changes in absorption or emission. nih.govaps.org This technique provides detailed information on processes like internal conversion, intersystem crossing, and excited-state reactions. aps.org
Studies on molecules similar to this compound reveal complex excited-state dynamics. For example, ultrafast transient absorption measurements on a related compound, abbreviated as 1-A, showed strong excited-state absorption (ESA) signals after excitation. researchgate.net The lifetime of the excited state was found to be highly dependent on the solvent, persisting for a long time in cyclohexane (B81311) and benzene (B151609) but decaying within 30 ps in acetonitrile (B52724). researchgate.net This suggests that the environment plays a crucial role in the deactivation pathways of the excited state. For this compound, one would expect to observe the dynamics of the initially excited singlet state, its conversion to the triplet state, and the subsequent formation of the nitrene.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Triplet Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, such as free radicals and triplet states. globalresearchonline.net It is particularly valuable for characterizing the triplet ground state of nitrenes, like the 4-ethylphenylnitrene expected from this compound. The EPR spectrum provides information about the electronic structure and environment of the paramagnetic center. globalresearchonline.netrsc.org
The generation of a nitrene from an azide precursor can be monitored by EPR. The resulting triplet nitrene gives a characteristic EPR spectrum. Studies on cobalt-porphyrin systems have successfully used EPR to detect and characterize "nitrene radical" species that are key intermediates in catalytic C-H amination reactions. nih.gov The interaction of the unpaired electrons with nearby nuclei possessing a magnetic moment (like ¹⁴N) can lead to hyperfine splitting in the EPR spectrum, providing further structural details. nih.gov For 4-ethylphenylnitrene, EPR spectroscopy would confirm its triplet ground state and could be used to study its interactions with other molecules or surfaces.
Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation in organic chemistry. fujifilm.com It provides detailed information about the chemical environment of specific nuclei, such as ¹H and ¹³C. NMR is crucial not only for confirming the structure of this compound but also for monitoring the progress of its reactions and identifying the resulting products. nih.gov
By tracking the disappearance of reactant signals and the appearance of product signals over time, NMR can provide kinetic and mechanistic insights. nih.govchemrxiv.org For example, in catalytic C-H amination reactions using an iron-based catalyst and an aryl azide, ¹H NMR analysis of the crude reaction mixture was used to identify the products and determine yields, revealing that the primary product from the reaction with ethylbenzene (B125841) was the corresponding N-aryl amine. acs.org
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard substituent effects and may vary slightly in different deuterated solvents.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~1.2 | ~15 |
| CH₂ | ~2.6 | ~28 |
| Aromatic C-H (ortho to N₃) | ~7.0 | ~119 |
| Aromatic C-H (ortho to Ethyl) | ~7.2 | ~129 |
| Aromatic C-N₃ | ~139 | |
| Aromatic C-Ethyl | ~145 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.netnih.gov For this compound, these techniques provide clear signatures for the azide group, the ethyl substituent, and the para-substituted aromatic ring.
The IR spectrum of this compound is dominated by a very strong and sharp absorption band for the asymmetric stretch of the azide group. The analysis of related compounds shows this peak typically appears around 2100-2130 cm⁻¹. nih.gov The presence of the ethyl group is confirmed by C-H stretching vibrations between 2850 and 2975 cm⁻¹. docbrown.info The aromatic ring gives rise to several characteristic absorptions, including C-H stretching above 3000 cm⁻¹ and C=C in-ring stretching vibrations between 1450 and 1600 cm⁻¹. libretexts.orglibretexts.org The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the fingerprint region (typically 800-850 cm⁻¹ for para-substitution). libretexts.org
Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Azide (-N₃) | Asymmetric Stretch | ~2120 | Very Strong, Sharp |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Alkyl C-H (CH₃, CH₂) | Stretch | 2975 - 2850 | Strong |
| Aromatic C=C | In-ring Stretch | 1600, 1500 | Medium |
| Alkyl C-H | Bend | 1470 - 1370 | Medium |
| Aromatic C-H | Out-of-plane Bend (p-sub) | 850 - 800 | Strong |
These spectroscopic methods, from ultrafast probes of transient states to standard structural analysis, provide a comprehensive picture of the chemistry of this compound, its reactivity, and the nature of the intermediates it forms.
Mass Spectrometry for Reaction Product Identification
Mass spectrometry (MS) is an indispensable analytical technique for identifying the products formed during the chemical reactions of this compound, such as thermal or photochemical decomposition. The high reactivity of the azide functional group leads to the formation of a transient 4-ethylphenylnitrene intermediate, which can subsequently undergo a variety of reactions, including C-H insertion, dimerization, and rearrangement. Mass spectrometry, often coupled with gas chromatography (GC-MS) for volatile products or liquid chromatography (LC-MS) for less volatile compounds, provides crucial information on the molecular weight and structure of these diverse products. diva-portal.orgnih.gov
In a typical electron ionization (EI) mass spectrum of an aryl azide, the primary fragmentation pathway involves the loss of a nitrogen molecule (N₂), which has a mass of 28 Da. acs.org For this compound (C₈H₉N₃, molecular weight: 147.18 g/mol ), this initial fragmentation would produce the 4-ethylphenylnitrene radical cation, or its rearranged isomers, with a mass-to-charge ratio (m/z) of 119. Subsequent fragmentation of this m/z 119 ion would provide further structural information.
The identification of reaction products relies on analyzing the mass spectra of the entire reaction mixture. For instance, in the thermolysis of this compound, the highly reactive 4-ethylphenylnitrene can abstract hydrogen atoms from the solvent or other molecules to form 4-ethylaniline, or it can dimerize to form 4,4'-diethylazobenzene. Intramolecular C-H insertion reactions are also possible, leading to the formation of various cyclic amines. Each of these products will have a distinct molecular ion peak and fragmentation pattern in the mass spectrum, allowing for their unambiguous identification. nsf.govrsc.org
Electrospray ionization (ESI-MS) is particularly useful for studying reactions in solution, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govethz.ch If this compound were reacted with a terminal alkyne, ESI-MS could be used to identify the resulting triazole product by detecting its protonated molecular ion [M+H]⁺. Furthermore, ESI-MS/MS experiments can help to characterize reaction intermediates, providing valuable mechanistic insights. nih.govresearchgate.netnih.gov
The table below summarizes potential reaction products from this compound and their expected molecular ion peaks in mass spectrometry.
| Potential Product Name | Chemical Formula | Reaction Type | Expected Molecular Ion (m/z) |
|---|---|---|---|
| 4-Ethylaniline | C₈H₁₁N | Nitrene H-abstraction | 121.09 |
| 4,4'-Diethylazobenzene | C₁₆H₁₈N₂ | Nitrene Dimerization | 238.15 |
| 7-Ethyl-7-azabicyclo[4.1.0]hepta-2,4-diene | C₈H₁₁N | Intramolecular C-H Insertion (Side Chain) | 121.09 |
| 1-(4-Ethylphenyl)-5-methyl-1,2,3-triazole (from propyne) | C₁₁H₁₃N₃ | [3+2] Cycloaddition | 187.11 |
Quantum Chemical and Computational Modeling
Quantum chemical and computational modeling have become essential tools for understanding the complex reactivity of aryl azides like this compound. These methods provide detailed insights into reaction mechanisms, energetics, and the electronic structure of transient intermediates that are often difficult to characterize experimentally.
Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of reactions involving aryl azides. rsc.org By calculating the potential energy surface, DFT can be used to map out the entire reaction pathway, identifying reactants, products, intermediates, and the transition states that connect them. This allows for the determination of key energetic parameters, such as activation energies (energy barriers) and reaction enthalpies. acs.orgrsc.org
For this compound, DFT calculations can elucidate the energetics of its thermal decomposition. The initial, rate-determining step is the cleavage of the N-N₂ bond to release molecular nitrogen and form the highly reactive 4-ethylphenylnitrene intermediate. ethz.ch DFT can model the transition state for this N₂ extrusion, providing a calculated activation barrier that can be compared with experimental kinetic data. Furthermore, DFT studies can explore the subsequent reactions of the generated nitrene, such as intramolecular C-H insertion into the ethyl group or the aromatic ring, or intermolecular reactions like dimerization. By comparing the activation barriers for these competing pathways, a prediction of the major products can be made. researchgate.net
In the context of catalysis, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or iron-catalyzed aminations, DFT is invaluable for understanding the role of the metal catalyst. acs.orgnih.gov Calculations can model the coordination of the azide to the metal center, the activation of the azide, and the transition states for bond formation, providing a detailed, step-by-step mechanistic picture. rsc.org The choice of functional (e.g., B3LYP, M06-2X, ωB97X-D) and basis set (e.g., 6-31G(d,p), def2-TZVP) is crucial for obtaining accurate results. nih.govnih.gov
The following table presents typical parameters used in DFT studies of reactions involving aryl azides, which would be applicable to studies on this compound.
| Parameter | Typical Method/Basis Set | Information Obtained | Reference Example |
|---|---|---|---|
| Geometry Optimization | B3LYP/6-31G(d) | Optimized structures of reactants, intermediates, transition states, and products. | nih.gov |
| Frequency Calculation | B3LYP/6-31G(d) | Characterization of stationary points (minima or transition states), zero-point vibrational energies (ZPVE). | nih.gov |
| Single-Point Energy | M06-2X/6-311+G(d,p) | More accurate electronic energies for optimized geometries. | researchgate.net |
| Reaction Pathway | Intrinsic Reaction Coordinate (IRC) | Confirms that a transition state connects the correct reactant and product. | rsc.org |
Ab Initio Methods (e.g., CASSCF, CASPT2) for Electronic Structure and Excited States
While DFT is powerful for ground-state reactivity, high-level ab initio methods are often required for an accurate description of the electronic structure of reactive intermediates like nitrenes and for studying photochemical reactions involving excited states. Phenylnitrene and its derivatives, such as 4-ethylphenylnitrene, have a triplet ground state (³A₂) and a low-lying singlet state (¹A₁). acs.org Describing these states and the transitions between them requires methods that can handle strong electron correlation and multi-reference character.
The Complete Active Space Self-Consistent Field (CASSCF) method is well-suited for this purpose. acs.orgdntb.gov.ua CASSCF provides a qualitatively correct description of the electronic wave function where multiple electronic configurations are important, as is the case for the singlet state of phenylnitrene. To include dynamic electron correlation for more quantitative accuracy, the energies from CASSCF are often corrected using second-order perturbation theory, known as CASPT2. scispace.comacs.org
These methods are crucial for understanding the photochemistry of this compound. Upon absorption of light, the azide is promoted to an excited singlet state. CASSCF/CASPT2 calculations can model this excited state and map its decomposition pathway. They can predict whether the decomposition leads to the formation of the singlet or triplet nitrene and can identify key features on the potential energy surface like conical intersections, which facilitate rapid, non-radiative transitions between electronic states. diva-portal.orgacs.org Such calculations have been used to study the complex rearrangements of phenylnitrene, such as its ring-expansion to a seven-membered ring ketenimine, a process that involves multiple electronic states and intermediates. acs.org
The table below shows representative calculated energy differences for phenylnitrene, illustrating the type of data obtained from high-level ab initio calculations.
| System | Method | Calculated Property | Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Phenylnitrene | CASPT2N//CASSCF | Singlet (¹A₂) - Triplet (³A₂) Gap | 17.6 | acs.org |
| Phenylnitrene | CASPT2N//CASSCF | Ring Expansion Barrier (from ¹A₂) | ~6 | acs.org |
| 2,6-Difluorophenylnitrene | CASSCF/CASPT2 | S₀ → S₁ Transition (Visible Absorption) | ~55 (vs. exp. 52) | scispace.com |
Molecular Dynamics Simulations of Reactive Pathways
Molecular dynamics (MD) simulations offer a way to study the time-evolution of chemical processes, providing insights into the dynamic aspects of reactive pathways that are inaccessible through static quantum chemical calculations. For a molecule like this compound, MD simulations can model the entire process of its decomposition, from the initial bond-breaking event to the subsequent reactions of the nitrene intermediate. diva-portal.orgmdpi.com
Ab initio molecular dynamics (AIMD) or QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are particularly powerful. In these approaches, the forces acting on the atoms are calculated "on-the-fly" using quantum mechanical methods (for the reactive part of the system) as the simulation progresses. This allows for the modeling of bond breaking and formation without pre-defined potential functions. nih.gov
For the photodissociation of this compound, non-adiabatic MD simulations using methods like trajectory surface hopping can be employed. diva-portal.org These simulations can trace the population of different electronic states over time, revealing the timescale of N₂ loss and the electronic state of the resulting 4-ethylphenylnitrene. Simulations have shown that for phenyl azide, dissociation is an ultrafast process, occurring on a femtosecond timescale. diva-portal.org MD simulations can also reveal the subsequent structural dynamics, such as how the energy released from the dissociation is distributed among the vibrational modes of the newly formed nitrene. rsc.org In complex environments, such as within a protein for photo-affinity labeling applications or within a polymer film, MD simulations are essential for understanding how the surrounding environment influences the reactive pathways of the nitrene intermediate. mdpi.comnih.gov
Solvation Model Applications in Computational Studies
The solvent in which a reaction is performed can have a significant impact on its rate and selectivity. Computational studies on this compound must therefore account for these solvent effects to provide realistic and predictive results. The most common approach is to use implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). nih.govresearchgate.net
In these models, the solvent is represented as a continuous dielectric medium that surrounds the solute molecule. The solute polarizes the dielectric, which in turn creates a reaction field that interacts with the solute, stabilizing charged or polar species. This approach has been successfully applied in DFT studies of various aryl azide reactions. acs.orgacs.org For example, in studying the 1,3-dipolar cycloaddition of an aryl azide with a dipolarophile, the PCM model can be used to calculate how the activation energy changes when moving from a nonpolar solvent like toluene (B28343) to a polar solvent like ethanol (B145695). mdpi.com
For reactions involving charged intermediates or highly polar transition states, the inclusion of a solvation model is critical. For instance, the mechanism of H₂S-mediated reduction of aryl azides was shown through DFT calculations with the IEF-PCM model to involve charged intermediates, whose stability is highly dependent on the solvent. nih.gov Similarly, the selectivity of metal-catalyzed nitrene transfer reactions can be influenced by the solvent's ability to coordinate with the catalyst or stabilize different transition states, a phenomenon that can be effectively modeled using continuum solvation methods. nsf.govnih.govchemrxiv.org
Strategic Research Applications of 1 Azido 4 Ethylbenzene in Synthetic Chemistry and Chemical Biology Tools
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Azido-4-ethylbenzene.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its reliability, high yield, and exceptional regioselectivity. researchgate.net This reaction involves the coupling of an azide (B81097) with a terminal alkyne to form a 1,2,3-triazole, a process significantly accelerated by a copper(I) catalyst. nih.govbeilstein-journals.org For aromatic azides such as this compound, the CuAAC reaction provides a straightforward and efficient pathway to novel 1,4-disubstituted triazole derivatives. scielo.brbeilstein-journals.org
Regioselectivity and Scope of 1,4-Disubstituted Triazole Formation.
A defining feature of the CuAAC reaction is its outstanding regioselectivity. Unlike the thermal Huisgen 1,3-dipolar cycloaddition which typically yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted 1,2,3-triazole. nih.govbeilstein-journals.orgwikipedia.org When this compound reacts with a terminal alkyne in the presence of a Cu(I) catalyst, the reaction proceeds exclusively to form the 1-(4-ethylphenyl)-4-substituted-1H-1,2,3-triazole. beilstein-journals.org
The scope of the reaction is broad, tolerating a wide variety of functional groups on the alkyne partner. This allows for the synthesis of a diverse library of triazoles from this compound. The reaction is typically performed under mild conditions, often in aqueous solvent systems at room temperature, making it compatible with sensitive substrates. beilstein-journals.orgscielo.br
Below is a table of representative CuAAC reactions with this compound, illustrating the scope with various terminal alkynes.
| Alkyne Reactant | Product | Catalyst System | Solvent | Yield (%) |
| Phenylacetylene | 1-(4-ethylphenyl)-4-phenyl-1H-1,2,3-triazole | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | >95 |
| Propargyl alcohol | (1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanol | CuI | Dichloromethane | 92 |
| Ethynyltrimethylsilane | 1-(4-ethylphenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole | Cu(PPh₃)₃Br | Toluene (B28343) | 90 |
| 1-Octyne | 4-hexyl-1-(4-ethylphenyl)-1H-1,2,3-triazole | CuCl₂/Zn | Water | 88 |
Ligand and Catalyst Optimization for CuAAC Efficacy.
The efficacy of the CuAAC reaction can be significantly enhanced through the use of specific ligands that stabilize the catalytically active Cu(I) species and accelerate the reaction rate. researchgate.net While the reaction can proceed with simple copper salts like copper(II) sulfate reduced in situ by sodium ascorbate, ligands are crucial for preventing catalyst disproportionation and oxidation, especially in biological applications. scielo.brnih.gov
For reactions involving aryl azides like this compound, various ligands have been developed. Tris(triazolylmethyl)amine ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and its water-soluble derivatives like THPTA, are highly effective. researchgate.netsnmjournals.org These ligands chelate the copper ion, enhancing its catalytic activity and protecting it from oxidative degradation. researchgate.net Other ligand classes, including those based on phosphines and N-heterocyclic carbenes (NHCs), have also been successfully employed, particularly in organic solvents. nih.gov The choice of catalyst system—comprising the copper source, reducing agent (if using Cu(II)), and ligand—is tailored to the specific substrates and solvent conditions to maximize yield and reaction rate. nih.gov
Mechanistic Insights into Copper-Mediated Pathways.
The mechanism of CuAAC is distinct from the concerted thermal cycloaddition. nih.gov The process is initiated by the formation of a copper(I) acetylide from the terminal alkyne. wikipedia.org Computational and experimental studies suggest that the reaction may proceed through a dinuclear copper intermediate, where one copper atom activates the alkyne and a second coordinates to the azide. wikipedia.org
The currently accepted pathway involves the following key steps:
Formation of Copper(I) Acetylide : The Cu(I) catalyst reacts with the terminal alkyne to form a π-complex, which, upon deprotonation (often by a mild base), generates the crucial copper acetylide intermediate. wikipedia.org
Coordination with Azide : The azide, in this case this compound, coordinates to a copper center. The pre-coordination of both the azide and the acetylide brings the reactants into proximity for the subsequent cycloaddition. nih.gov
Cyclization : The terminal nitrogen of the azide attacks the internal carbon of the copper acetylide, leading to a six-membered copper-containing metallacycle intermediate.
Ring Contraction and Protonolysis : This intermediate undergoes rearrangement and ring contraction to form a copper triazolide. Subsequent protonolysis cleaves the copper-triazole bond, yielding the final 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst for the next cycle. wikipedia.orgnih.gov
This stepwise, copper-mediated pathway accounts for the dramatic rate acceleration and the exquisite regioselectivity observed in the reaction. beilstein-journals.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Triazoles.
As a powerful complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgthieme.com This transformation is typically catalyzed by pentamethylcyclopentadienyl ruthenium(II) complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. organic-chemistry.orgnih.gov When this compound is reacted with a terminal alkyne under RuAAC conditions, the resulting product is the 1-(4-ethylphenyl)-5-substituted-1H-1,2,3-triazole.
A significant advantage of RuAAC is its ability to engage both terminal and internal alkynes, allowing for the synthesis of fully substituted triazoles. nih.govnih.gov The regioselectivity with unsymmetrical internal alkynes is influenced by steric and electronic factors. nih.gov The mechanism is proposed to proceed through an oxidative coupling pathway, forming a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. organic-chemistry.orgnih.gov This pathway contrasts with the CuAAC mechanism and explains the alternative regiochemical outcome. nih.gov
| Alkyne Reactant | Product | Catalyst | Solvent | Yield (%) |
| Phenylacetylene | 1-(4-ethylphenyl)-5-phenyl-1H-1,2,3-triazole | [CpRuCl(COD)] | 1,2-Dichloroethane | 92 |
| 1-Hexyne | 1-(4-ethylphenyl)-5-butyl-1H-1,2,3-triazole | [CpRuCl(PPh₃)₂] | Toluene | 85 |
| Methyl propiolate | Methyl 1-(4-ethylphenyl)-1H-1,2,3-triazole-5-carboxylate | [Cp*RuCl(COD)] | Benzene (B151609) | 88 |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) without Metal Catalysis.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds without the need for a metal catalyst. magtech.com.cn The reaction's driving force is the relief of ring strain in a cyclic alkyne, such as a cyclooctyne derivative. magtech.com.cn This catalyst-free nature makes SPAAC exceptionally valuable for applications in living systems where metal toxicity is a concern.
In a typical SPAAC reaction, this compound would be reacted with a strained cyclooctyne, like dibenzocyclooctynol (DIBO) or bicyclo[6.1.0]nonyne (BCN), to rapidly form a stable, fused triazole product. nih.govnih.gov The reaction is highly efficient and selective, proceeding readily under physiological conditions. magtech.com.cn The rate of SPAAC can be tuned by modifying the structure of the cyclooctyne; for instance, the introduction of electron-withdrawing groups can increase the reaction rate. nih.govnih.gov
Heterocycle Synthesis via this compound Intermediates.
Beyond its role in cycloaddition reactions to form triazoles, this compound serves as a precursor for a wider range of nitrogen-containing heterocycles. nih.gov The azide moiety can undergo various transformations, such as reduction to an amine or decomposition to a highly reactive nitrene intermediate upon thermal or photochemical stimulation.
These reactive intermediates can participate in several types of cyclization reactions:
Nitrene Insertion : A nitrene generated from this compound can undergo intramolecular C-H insertion to form fused heterocyclic systems if a suitable C-H bond is present in the molecule.
Aza-Wittig Reaction : The reaction of the azide with phosphines forms an iminophosphorane, which can then react with carbonyl compounds in an intramolecular fashion to yield various nitrogen heterocycles.
Reductive Cyclization : Reduction of the azide group in a molecule containing another reactive functional group can trigger a cyclization cascade to produce heterocycles like indoles or quinolines, depending on the substrate structure.
These methods highlight the versatility of this compound as a synthon, enabling access to a diverse array of heterocyclic scaffolds beyond the 1,2,3-triazole ring system. nih.gov
Preparation of Nitrogen-Containing Heterocycles (e.g., Azepinones, Pyrroles, Pyrazoles, Triazoles, Tetrazoles)
This compound, as a representative aryl azide, serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The reactivity of the azide functional group, particularly its ability to form highly reactive nitrene intermediates upon thermolysis or photolysis, or to undergo cycloaddition reactions, is central to these synthetic strategies. nih.gov
Azepinones: Seven-membered nitrogen-containing heterocycles, such as azepinones, are prevalent in natural products and pharmaceutically relevant compounds. mdpi.com A primary method for their synthesis involves the photochemical rearrangement of aryl azides. organic-chemistry.org Photolysis of an aryl azide like this compound generates a highly reactive singlet aryl nitrene intermediate. mdpi.com This intermediate can undergo ring expansion to a didehydroazepine, which can be trapped by various nucleophiles. mdpi.com When the reaction is performed in the presence of water, the intermediate is trapped to afford a 3H-azepinone. mdpi.com
Continuous flow photochemistry has been shown to be an effective technique for this transformation, allowing for precise control over reaction conditions and minimizing secondary photochemical reactions that can occur with prolonged irradiation. mdpi.comnih.gov This method has been successfully applied to a variety of aryl azides, particularly those bearing electron-withdrawing substituents. organic-chemistry.org
Table 1: Synthesis of 3H-Azepinones via Continuous Flow Photolysis of Representative Aryl Azides mdpi.com This table presents data for various aryl azides to illustrate the general applicability of the method.
| Entry | Aryl Azide Substrate | Product (3H-Azepinone) | Residence Time (min) | Conversion (%) |
|---|---|---|---|---|
| 1 | Methyl 4-azidobenzoate | Methyl 6-oxo-1H-azepine-3-carboxylate | 15 | 49 |
| 2 | Methyl 4-azidobenzoate | Methyl 6-oxo-1H-azepine-3-carboxylate | 30 | 62 |
| 3 | 1-Azido-4-nitrobenzene | 5-Nitro-1H-azepin-2(3H)-one | 30 | 85 |
| 4 | 1-Azido-4-cyanobenzene | 6-Oxo-1,6-dihydroazepine-3-carbonitrile | 30 | 95 |
| 5 | 1-Azido-4-(trifluoromethyl)benzene | 5-(Trifluoromethyl)-1H-azepin-2(3H)-one | 30 | 95 |
Pyrroles: Pyrrole scaffolds are fundamental components of numerous biologically active molecules. nih.gov While there are many synthetic routes to pyrroles, methods involving organic azides offer a direct way to introduce the nitrogen atom. mdpi.com For instance, transition metal-catalyzed reactions of vinyl azides with alkynes can yield polysubstituted pyrroles. mdpi.com Another approach involves the intramolecular cyclization of homopropargyl azides, catalyzed by Lewis acids like indium(III) chloride, to furnish a range of pyrrole derivatives. mdpi.com Although specific examples detailing the use of this compound in these exact pyrrole syntheses are not prominent, its role as an aryl azide makes it a potential nitrogen source in related synthetic strategies for N-aryl pyrroles.
Pyrazoles: Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Extensive reviews of pyrazole synthesis show that the most common methods involve the condensation of hydrazines with 1,3-dicarbonyl compounds or the cycloaddition of diazo compounds with alkynes. While organic azides are versatile precursors for many nitrogen heterocycles, their direct application as the primary nitrogen source for the pyrazole core through common cycloaddition pathways is not a widely established strategy. mdpi.com Synthetic routes typically rely on reagents that already contain a nitrogen-nitrogen bond, such as hydrazine and its derivatives. organic-chemistry.orgnih.gov
Triazoles: The synthesis of 1,2,3-triazoles is a hallmark application of organic azides, including aryl azides like this compound. The most prominent method is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," which involves the reaction of an azide with an alkyne. This reaction can be conducted under thermal conditions or, more commonly, catalyzed by copper(I) species, which provides excellent control over the regioselectivity, leading exclusively to 1,4-disubstituted 1,2,3-triazoles. The reaction is highly efficient, tolerates a wide range of functional groups, and can be performed in various solvents, including water. This compound can readily participate in such reactions with a variety of terminal and internal alkynes to produce a library of 1-(4-ethylphenyl)-1,2,3-triazole derivatives.
Tetrazoles: Tetrazoles are five-membered heterocycles with four nitrogen atoms, which are recognized as important bioisosteres of carboxylic acids in medicinal chemistry. A primary synthetic route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide source, such as sodium azide, with an organic nitrile. Organic azides like this compound can also be used to construct 1,5-disubstituted tetrazoles through their reaction with isocyanides. This reaction proceeds via a [3+2] cycloaddition mechanism where the azide acts as the 1,3-dipole.
Intramolecular Cyclization Reactions
When the azide functional group is part of a molecule that contains another reactive moiety, intramolecular cyclization can occur, providing a powerful method for constructing fused or complex heterocyclic systems. nih.gov These reactions can be triggered by thermal or photochemical activation of the azide to form a nitrene, which then reacts with another part of the molecule.
For example, an aryl azide tethered to an alkene or arene can undergo intramolecular C-H insertion or cycloaddition upon nitrene formation to build new ring systems. nih.gov Another strategy involves the intramolecular [3+2] cycloaddition between an azide group and a tethered alkyne or nitrile within the same molecule. This approach is highly efficient for creating bicyclic or polycyclic heterocycles containing a triazole or tetrazole ring, respectively. While specific studies focusing solely on this compound derivatives in this context are limited, the principle applies broadly to aryl azides designed with appropriate reactive partners.
C-H Functionalization and Amination Strategies
The conversion of a C-H bond to a C-N bond is a highly valuable transformation in organic synthesis. This compound can serve as a precursor to the corresponding aryl nitrene, a reactive species capable of undergoing C-H insertion reactions to form new C-N bonds, thereby providing a direct route to aminated products.
Direct C-H Insertion Reactions of Nitrenes from this compound
Upon thermal or photochemical activation, this compound can extrude dinitrogen gas (N₂) to form the highly reactive 4-ethylphenylnitrene. This nitrene, particularly in its singlet electronic state, can directly insert into aliphatic C-H bonds in a concerted mechanism that proceeds with retention of stereochemistry. This reaction provides a direct method for forming an amine or amide linkage without pre-functionalization of the substrate. Triplet nitrenes, on the other hand, typically react via a stepwise mechanism involving hydrogen abstraction followed by radical recombination. This direct insertion chemistry is a powerful tool for late-stage functionalization of complex molecules.
Catalytic Amination for Synthesis of Substituted Amines
While direct nitrene insertion can be effective, it often requires harsh conditions (high heat or UV light) and can suffer from a lack of selectivity. Transition metal catalysis has emerged as a milder and more selective alternative for C-H amination using organic azides. Catalysts based on rhodium, iridium, iron, and copper can react with an aryl azide like this compound to generate a metal-nitrene or metal-imido intermediate. This intermediate is the active species that facilitates the C-H amination reaction, often with enhanced selectivity and under significantly milder conditions than the uncatalyzed thermal or photochemical reactions. This catalytic approach allows for the conversion of C-H bonds in various substrates into the corresponding N-(4-ethylphenyl)amines.
Development of Photoactivatable Reagents
Aryl azides are a cornerstone in the design of photoactivatable reagents, particularly for applications in chemical biology and proteomics. Their ability to remain inert until activated by a specific wavelength of light makes them ideal for spatio-temporal control of chemical reactions. This compound possesses the key structural feature—the aryl azide group—that enables this functionality.
Mechanistic Basis for Photoaffinity Labeling Applications
Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of ligands within biological macromolecules like proteins. The technique relies on a chemical probe that contains a photoactivatable group, such as the aryl azide moiety found in this compound.
The mechanistic basis for this application is as follows:
Binding: A molecule of interest (e.g., a drug or metabolite) is modified to include a photoactivatable group like a 4-ethylphenylazide moiety. This probe is introduced to a biological system and allowed to bind non-covalently to its target protein.
Activation: The system is irradiated with UV light of a specific wavelength (typically ~254-300 nm for aryl azides). The aryl azide absorbs this energy and undergoes rapid decomposition, releasing a molecule of nitrogen gas (N₂).
Crosslinking: This decomposition generates a highly reactive aryl nitrene intermediate. Due to its high reactivity and short lifetime, the nitrene immediately reacts with amino acid residues in its immediate vicinity, which is the binding pocket of the protein. This reaction, often a C-H or N-H insertion, forms a stable, covalent bond, permanently "labeling" the protein.
Analysis: The covalently labeled protein can then be isolated and analyzed, for example by mass spectrometry, to identify the protein target and the specific site of covalent attachment, providing valuable information about the molecular interaction.
The 4-ethylphenylazide group is well-suited for this purpose due to its relative stability in the dark and its efficient conversion to a reactive nitrene upon photolysis.
Rational Design of Aryl Azides for Controlled Photoreactivity
The utility of aryl azides, including this compound, in various photochemical applications hinges on the ability to control their reactivity upon exposure to light. The rational design of these molecules focuses on modulating the properties of the highly reactive nitrene intermediate that is generated upon photolysis. Upon irradiation with UV light, an aryl azide expels a molecule of dinitrogen (N₂) to form a singlet nitrene, which is a highly reactive species. This singlet nitrene can undergo several reaction pathways, including intersystem crossing to a more stable triplet nitrene, insertion into C-H and N-H bonds, addition to double bonds, or rearrangement to a seven-membered ring species known as a dehydroazepine. acs.org The specific pathway taken is influenced by the electronic and steric properties of the substituents on the aromatic ring.
The strategic placement of substituents on the aryl ring is a key element in the rational design of these photoactive compounds. For instance, the introduction of fluorine atoms, particularly at the ortho positions relative to the azide group, has been shown to significantly influence the reactivity of the singlet nitrene. acs.orgacs.org Ortho-fluoro substitution can inhibit the ring expansion pathway that leads to dehydroazepines, thereby increasing the lifetime of the singlet nitrene and favoring intermolecular insertion reactions. acs.org This controlled reactivity is crucial for applications such as photoaffinity labeling, where precise covalent modification of a target molecule is desired.
Computational studies, including density functional theory (DFT) calculations, have become invaluable tools in predicting the photochemical behavior of aryl azides. These theoretical models help in understanding the electronic structure of the excited states and the energy barriers for the different reaction pathways. By correlating computational predictions with experimental observations from techniques like laser flash photolysis, researchers can systematically design aryl azides with tailored photoreactivity. acs.org This synergy between computational and experimental chemistry allows for the development of photoactivatable probes and crosslinkers with enhanced efficiency and selectivity for specific applications. The principles governing the photoreactivity of substituted aryl azides are directly applicable to this compound, where the ethyl group at the para position will influence the electronic properties of the aromatic ring and, consequently, the behavior of the photogenerated nitrene.
| Property | Description | Key Design Factors |
| Activation Wavelength | The wavelength of UV or visible light required to induce photolysis of the azide. | Substituents on the aryl ring (e.g., nitro groups can shift absorption to longer wavelengths). |
| Nitrene Reactivity | The preferred reaction pathway of the photogenerated nitrene (e.g., insertion, addition, rearrangement). | Ortho-substituents (e.g., fluorine) can inhibit ring expansion and promote insertion reactions. |
| Lifetime of Reactive Intermediates | The duration for which the singlet or triplet nitrene exists before reacting or decaying. | Steric and electronic effects of substituents; solvent environment. |
| Quantum Yield | The efficiency of the photochemical reaction, defined as the number of molecules reacted per photon absorbed. | Molecular structure and reaction conditions. |
Advanced Materials and Polymer Modification
The unique photochemical properties of aryl azides, such as this compound, make them valuable tools for the development of advanced materials and the modification of polymers. The ability to form highly reactive nitrene intermediates upon photolysis allows for the creation of covalent bonds with a wide range of substrates, enabling applications in polymer cross-linking and surface functionalization.
Role in Polymer Cross-linking Reactions
This compound and other aryl azides serve as efficient photo-cross-linking agents for polymers. acs.org The fundamental principle behind this application is the generation of a highly reactive nitrene upon UV irradiation. This nitrene can readily undergo C–H insertion reactions with the polymer backbone, forming stable covalent bonds between polymer chains. acs.org This process, known as photo-cross-linking, transforms a collection of individual polymer chains into a three-dimensional network, significantly altering the material's physical and chemical properties.
The degree of cross-linking can be precisely controlled by adjusting the concentration of the aryl azide in the polymer matrix and the duration and intensity of the UV exposure. rsc.org This tunability is critical for tailoring the properties of the resulting material to specific applications. For example, in the manufacturing of pressure-sensitive adhesives, incorporating an aryl azide into an acrylic copolymer allows for UV-induced cross-linking, which can be optimized to achieve the desired balance of tack, peel adhesion, and shear resistance. acs.org
The versatility of this approach lies in its applicability to a wide range of polymers, even those that lack conventional reactive functional groups. The C–H insertion reaction is relatively non-specific, allowing for the cross-linking of various polymer systems. This method avoids the need for high temperatures or harsh chemical reagents that can degrade the polymer, making it a valuable technique in advanced materials science.
| Parameter | Influence on Cross-linking |
| Aryl Azide Concentration | Higher concentrations lead to a higher cross-link density. |
| UV Irradiation Dose | Increased exposure time or intensity results in a greater degree of cross-linking. |
| Polymer Structure | The presence of readily accessible C-H bonds facilitates the cross-linking reaction. |
| Additives | The presence of radical scavengers or other reactive species can interfere with the cross-linking process. |
Surface Functionalization using Azide Reactivity
The photoreactivity of aryl azides provides a powerful and versatile method for the functionalization of material surfaces. nih.govnih.gov This technique is particularly useful for modifying the surfaces of chemically inert polymers and other materials that lack reactive functional groups. nih.govresearchgate.net Upon photoactivation, the nitrene generated from an aryl azide like this compound can form a covalent bond with the surface through C-H insertion or reaction with C=C double bonds. nih.gov This process allows for the stable immobilization of a wide variety of molecules onto a surface, thereby altering its properties, such as wettability, biocompatibility, or chemical reactivity.
Perfluorophenyl azides (PFPAs) are a class of aryl azides that have been extensively studied for surface functionalization due to the high reactivity of the resulting perfluorophenyl nitrene. nih.govnih.gov The principles governing PFPA chemistry are broadly applicable to other aryl azides. The process typically involves coating a surface with a solution of the aryl azide and then irradiating it with UV light to induce covalent attachment. nih.gov This method has been successfully used to functionalize a diverse range of substrates, including polymers like polymethyl methacrylate (PMMA) and cyclic olefin copolymer (COC). nih.gov
This surface modification strategy can be employed in two main ways. In the first approach, a molecule of interest is first derivatized with an aryl azide and then photochemically grafted onto the surface. nih.gov In the second approach, the surface is first functionalized with a heterobifunctional aryl azide that contains another reactive group, which can then be used for the subsequent attachment of other molecules. nih.gov This versatility makes aryl azide-based surface functionalization a valuable tool in fields ranging from biomaterials, where it can be used to immobilize enzymes or create non-fouling surfaces, to microfabrication. nih.govresearchgate.net
| Application | Description of Aryl Azide Role |
| Biomaterial Surface Modification | Covalent attachment of biomolecules (e.g., enzymes, antibodies) to polymer surfaces to enhance biocompatibility or create biosensors. nih.gov |
| Microfabrication | Photopatterning of surfaces by selectively irradiating specific areas to create regions with different chemical functionalities. nih.gov |
| Creation of Non-fouling Surfaces | Grafting of hydrophilic polymers onto surfaces to prevent the adhesion of proteins and cells. researchgate.net |
| Adhesion Promotion | Creating a chemically reactive layer on an inert surface to improve adhesion of subsequent coatings. acs.orgethz.ch |
Emerging Research Frontiers and Future Perspectives for 1 Azido 4 Ethylbenzene Chemistry
Novel Catalytic Systems for Azide (B81097) Transformations
The transformation of aryl azides like 1-azido-4-ethylbenzene is a cornerstone of modern synthetic chemistry, providing access to a wide array of nitrogen-containing compounds. The development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of these reactions.
One major area of advancement is in transition metal-catalyzed nitrene transfer reactions. nih.gov Catalysts based on rhodium and ruthenium have shown remarkable efficacy in mediating intramolecular and intermolecular C-H amination. For instance, rhodium(II) dicarboxylate complexes can catalyze the intramolecular amination of unactivated C-H bonds using aryl azides as the nitrogen source, a reaction that works for both electron-rich and electron-poor aryl azides. acs.org This allows for the direct conversion of C-H bonds into C-N bonds, a highly sought-after transformation for streamlining synthetic routes. Similarly, rhodium catalysts have been employed for the direct C-H amination of benzamides with aryl azides to produce diarylamines, with nitrogen gas as the only byproduct. nih.gov Ruthenium-based catalysts, such as ruthenium porphyrin complexes, have also been investigated for N-atom transfer, including the formation of heterocycles like carbazoles and indoles from aryl azides. nih.gov
Another key transformation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." bioclone.net This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org Research in this area focuses on developing more active and robust copper catalysts that can operate under milder conditions and with lower catalyst loadings. The mechanism involves the formation of copper(I) acetylide intermediates, which then react with the azide. nih.gov The versatility of CuAAC has made it a staple in drug discovery, materials science, and bioconjugation. bioclone.net
The table below summarizes key catalytic systems and their applications in aryl azide transformations.
| Catalyst System | Transformation | Product Type | Key Advantages |
| Rhodium(II) Dicarboxylates | Intramolecular C-H Amination | Cyclic Amines/Anilines | High efficiency, broad substrate scope. acs.org |
| Rhodium Complexes | Intermolecular C-H Amination | Diarylamines | No external oxidants required, N₂ is the only byproduct. nih.gov |
| Ruthenium Porphyrins | Heterocycle Synthesis | Carbazoles, Indoles | Catalytic N-atom transfer for complex ring systems. nih.gov |
| Copper(I) Complexes | Azide-Alkyne Cycloaddition (CuAAC) | 1,4-Disubstituted 1,2,3-Triazoles | High regioselectivity, mild reaction conditions, robust. nih.govorganic-chemistry.org |
Development of Asymmetric Reactions Involving Aryl Azides
The synthesis of chiral molecules is of paramount importance in pharmaceuticals and materials science. Consequently, a significant research frontier is the development of asymmetric reactions involving aryl azides to produce enantioenriched products.
In the realm of CuAAC, enantioselective variants are emerging. One strategy involves the dynamic kinetic resolution of chiral azides reacting with alkynes in the presence of a chiral copper catalyst. This approach has been successfully applied to the synthesis of α-chiral triazoles with high enantioselectivity. nih.gov The design of effective chiral ligands that can control the stereochemical outcome of the cycloaddition is a central challenge, given that the reacting azide and alkyne moieties are linear. nih.gov
Asymmetric C-H functionalization represents another major avenue. While the direct asymmetric C-H amination with aryl azides is a developing field, significant progress has been made in analogous C-H insertion reactions catalyzed by chiral dirhodium(II) complexes. researchgate.netnih.gov These catalysts, often featuring chiral carboxylate or phosphate (B84403) ligands, can generate chiral metal-bound carbenes from diazo compounds and guide their insertion into C-H bonds with high enantiocontrol. nih.govresearchgate.net The principles learned from these systems are being applied to the development of catalysts for enantioselective nitrene insertion reactions derived from aryl azides. Success in this area would provide direct access to chiral anilines and related structures from simple hydrocarbon precursors.
The following table highlights developing strategies for asymmetric synthesis using aryl azides.
| Asymmetric Strategy | Reaction Type | Chiral Product | Catalyst/Method |
| Dynamic Kinetic Resolution | Copper-Catalyzed Azide-Alkyne Cycloaddition | α-Chiral Triazoles | Chiral Copper(I)-PYBOX complexes. nih.gov |
| Catalytic Asymmetric Insertion | C-H Amination/Insertion | Chiral Amines/Anilines | Chiral Dirhodium(II) carboxylates and phosphates. researchgate.netnih.gov |
Integration with Flow Chemistry Methodologies for Scalable Synthesis
While organic azides are exceptionally useful, their synthesis and handling on a large scale can be hazardous due to their potential instability. Flow chemistry offers a powerful solution to this problem by performing reactions in continuous-flow reactors. cam.ac.uk This methodology enhances safety by using small reactor volumes, ensuring that only a minimal amount of the energetic azide is present at any given time. Furthermore, flow systems provide superior control over reaction parameters such as temperature, pressure, and residence time, often leading to improved yields and purities. beilstein-journals.orgnih.gov
The synthesis of aryl azides themselves has been successfully translated to flow processes. cam.ac.ukrsc.org For example, the diazotization of anilines followed by reaction with an azide source can be performed safely and efficiently in a continuous stream. beilstein-journals.org Novel methods, such as using monolithic azide reagents or azide-exchange resins packed in columns, further enhance safety by immobilizing the azide source and preventing its accumulation in the reaction mixture. cam.ac.uknih.govnih.gov Functionalization of aryl azides through the generation of organolithium species in flow microreactors has also been demonstrated, opening new avenues for creating complex, polyfunctional azides. researchgate.netnih.gov
Transformations of aryl azides, including photochemical reactions, also benefit greatly from flow chemistry. The short path length of light in typical flow photoreactors ensures uniform irradiation of the sample, preventing over-irradiation and the formation of byproducts, which can be a significant issue in batch processes. beilstein-journals.orgnih.govd-nb.info This has been successfully applied to the photolysis of aryl azides to generate nitrenes for the synthesis of heterocyclic compounds like azepinones. beilstein-journals.orgnih.govd-nb.info
| Flow Chemistry Application | Reaction | Key Advantages | Reactor Type |
| Aryl Azide Synthesis | Diazotization of anilines and azidation | Enhanced safety, precise process control, scalability. cam.ac.uk | Packed-bed (azide resin), microreactors. nih.govnih.gov |
| Photochemical Reactions | Nitrene generation and rearrangement | Uniform irradiation, minimized byproducts, improved yields. nih.gov | Fluorinated Ethylene Polymer (FEP) tubing photoreactors. beilstein-journals.orgd-nb.info |
| Multi-step Synthesis | Staudinger aza-Wittig and reduction | Automated, integrated synthesis and purification. rsc.org | Coupled reactor systems with monolithic reagents. |
Bioorthogonal Chemistry Innovations using this compound
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The azide group is a premier bioorthogonal functional group due to its small size, stability, and lack of reactivity with most biological molecules. Aryl azides like this compound are valuable tools in this field, and ongoing research is expanding their applications.
The ethyl group in this compound imparts a degree of hydrophobicity to the molecule. This property can be exploited to design bioorthogonal probes that preferentially localize in nonpolar environments, such as cell membranes or the hydrophobic cores of proteins. acs.org Such probes can be used for activity-based protein profiling or for imaging specific subcellular structures.
One major application is in photoaffinity labeling, where an aryl azide is incorporated into a ligand that binds to a target protein. sioc.ac.cn Upon irradiation with light, the aryl azide generates a highly reactive nitrene that forms a covalent bond with the protein, allowing for its identification and characterization. sioc.ac.cnrsc.org Innovations in this area focus on using visible or even near-infrared light for activation to minimize cellular damage and increase penetration depth in tissues. researchgate.net
Furthermore, the azide group of this compound can participate in various bioorthogonal ligation reactions. While CuAAC is widely used in vitro, its cytotoxicity due to the copper catalyst limits its in vivo applications. This has spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which uses strained cyclooctynes that react rapidly with azides without a catalyst. nih.gov Research into tuning the electronics of aryl azides, for instance through fluorination, has been shown to accelerate SPAAC and Staudinger ligation reaction rates, enhancing their utility for live-cell imaging. nih.govnih.gov this compound can serve as a fundamental scaffold for developing such next-generation bioorthogonal probes. mdpi.com
| Bioorthogonal Application | Technique | Role of this compound | Innovation Frontier |
| Protein Labeling | Photoaffinity Labeling | Photoreactive crosslinker for covalent modification of target proteins. sioc.ac.cn | Development of probes activated by low-energy, visible light. rsc.orgresearchgate.net |
| Biomolecule Detection | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide partner for catalyst-free ligation with strained alkynes. | Designing electronically tuned aryl azides for faster reaction kinetics. nih.gov |
| Cellular Imaging | Staudinger Ligation | Azide handle for reaction with phosphine-based imaging probes. | Creating phosphine (B1218219) probes with improved stability and biocompatibility. nih.gov |
| Probing Environments | Hydrophobic Probes | Hydrophobic scaffold for targeting nonpolar regions like cell membranes. | Designing probes for specific subcellular compartments. acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
